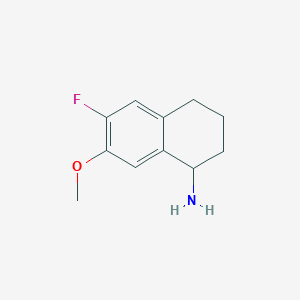
6-Chloro-2,7-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-2,7-diméthylquinoléine est un composé organique aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de quinoléine sont connus pour leur large éventail de propriétés biologiques et pharmaceutiques, ce qui les rend importants en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Chloro-2,7-diméthylquinoléine peut être réalisée par diverses méthodes. Une approche courante implique la synthèse de la quinoléine de Friedlander, qui est une réaction de condensation entre une 2-aminoaryl-cétone et un autre composé carbonylé possédant un groupe méthylène α-réactif. Cette réaction est généralement catalysée par des acides ou des bases et peut être effectuée sous conditions thermiques .
Une autre méthode implique l'utilisation du tétrachloroiodate de benzyltriméthylammonium comme agent chlorant sélectif. Ce réactif non seulement chlora la 2-aminoaryl-cétone, mais génère également de l'acide chlorhydrique in situ, qui agit comme un catalyseur pour la condensation de Friedlander subséquente .
Méthodes de production industrielle
La production industrielle de la 6-Chloro-2,7-diméthylquinoléine utilise souvent des réacteurs à flux continu ou en batch à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Les catalyseurs tels que les acides de Lewis (par exemple, FeCl₃, SnCl₂) et les catalyseurs acides solides (par exemple, NaHSO₄-SiO₂) sont couramment utilisés pour améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-2,7-diméthylquinoléine subit diverses réactions chimiques, notamment:
Substitution nucléophile : L'atome de chlore dans le cycle quinoléine peut être remplacé par des nucléophiles tels que les amines, les thiols et les alcoolates.
Substitution électrophile : Les groupes méthyle peuvent participer à des réactions de substitution électrophile, telles que la nitration et la sulfonation.
Oxydation et réduction : Le composé peut être oxydé pour former des N-oxydes de quinoléine ou réduit pour former des dihydroquinoléines.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme le méthylate de sodium, l'ammoniaque et la thiourée sont couramment utilisés dans des conditions douces.
Substitution électrophile : Des agents nitrants (par exemple, HNO₃) et des agents sulfonants (par exemple, SO₃) sont utilisés à des températures contrôlées.
Oxydation et réduction : Des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium sont utilisés.
Principaux produits formés
Substitution nucléophile : Formation de quinoléines substituées avec divers groupes fonctionnels.
Substitution électrophile : Formation de dérivés nitro et sulfonyl.
Oxydation et réduction : Formation de N-oxydes de quinoléine et de dihydroquinoléines.
4. Applications de la recherche scientifique
La 6-Chloro-2,7-diméthylquinoléine a une large gamme d'applications dans la recherche scientifique:
Chimie : Utilisé comme élément de base pour la synthèse de dérivés de quinoléine plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Enquêté pour son potentiel comme agent antimalarique et anticancéreux.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-2,7-diméthylquinoléine implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut inhiber l'activité des enzymes en se liant à leurs sites actifs. Par exemple, il peut inhiber l'activité des topoisomérases, qui sont essentielles à la réplication et à la transcription de l'ADN. Le composé peut également interférer avec l'intégrité de la membrane cellulaire, ce qui entraîne la mort cellulaire .
Applications De Recherche Scientifique
6-Chloro-2,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-2,7-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. The compound can also interfere with cell membrane integrity, leading to cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-2,6-diméthylquinoléine
- 6-Chloro-2,8-diméthylquinoléine
- 2-Chloro-5,7-diméthylquinoléine-3-carboxaldéhyde
Unicité
La 6-Chloro-2,7-diméthylquinoléine est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. La présence de chlore en position 6 et de groupes méthyle en positions 2 et 7 fournit un environnement électronique distinct, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
6-chloro-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
Clé InChI |
JWUJJIQQIUKZEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C(=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


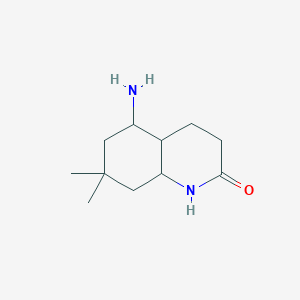

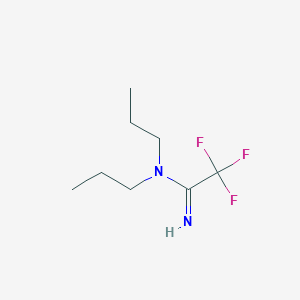
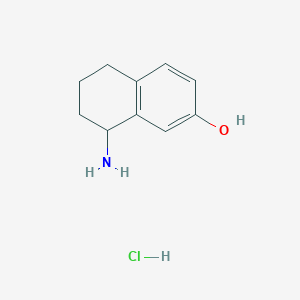
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
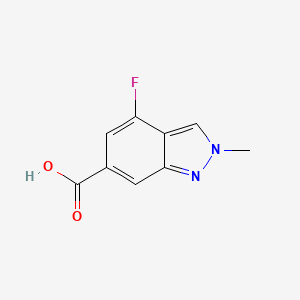
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)


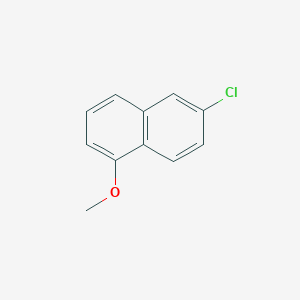
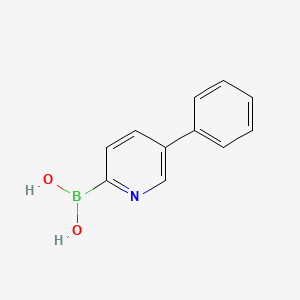
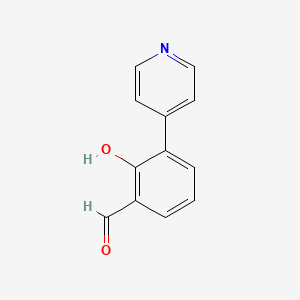
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
